

In-Depth Technical Guide: Spectroscopic Analysis of 1-Aminopyridinium Iodide

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Compound of Interest

Compound Name: 1-Aminopyridinium iodide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **1-aminopyridinium iodide**. It includes detailed experimental protocols for its synthesis and spectroscopic characterization, presented to aid in its identification, handling, and application in research and development.

Chemical Structure and Properties

1-Aminopyridinium iodide is a pyridine derivative with the chemical formula $C_5H_7IN_2$ and a molecular weight of 222.03 g/mol. It is a valuable reagent in organic synthesis, often used as a precursor for creating fused heterocycles and in dipolar cycloaddition reactions.^[1] The compound typically appears as an off-white to pinkish crystalline powder and is soluble in water.^[1] It has a melting point of approximately 159-161 °C.

Spectroscopic Data

While comprehensive, experimentally verified public data for the NMR and IR spectra of **1-aminopyridinium iodide** is not readily available, the following tables present the expected spectral data based on the compound's structure and established principles of NMR and IR spectroscopy. These values are intended to serve as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **1-aminopyridinium iodide** is expected to show distinct signals for the protons on the pyridinium ring and the amino group. The electron-withdrawing nature of the positively charged nitrogen in the pyridinium ring will cause the ring protons to be deshielded, shifting their signals downfield.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
H-2, H-6 (ortho)	8.5 - 8.8	Doublet (d)	2H
H-4 (para)	8.0 - 8.3	Triplet (t)	1H
H-3, H-5 (meta)	7.8 - 8.1	Triplet (t)	2H
-NH ₂	5.0 - 7.0	Broad Singlet (br s)	2H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show three distinct signals for the carbon atoms of the pyridinium ring, corresponding to the ortho, meta, and para positions. Similar to the protons, these carbons will be deshielded due to the positively charged nitrogen.

Carbon Assignment	Expected Chemical Shift (δ, ppm)
C-2, C-6 (ortho)	145 - 150
C-4 (para)	140 - 145
C-3, H-5 (meta)	125 - 130

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectral Data

The IR spectrum of **1-aminopyridinium iodide** is characterized by vibrations of the pyridinium ring and the amino group.

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
3400 - 3200	N-H stretching (amino group)	Medium, Broad
3100 - 3000	C-H stretching (aromatic)	Medium
1640 - 1620	C=N and C=C stretching (ring)	Strong
1550 - 1450	C=C stretching (ring)	Strong
1200 - 1000	C-N stretching	Medium
900 - 650	C-H out-of-plane bending	Strong

Experimental Protocols

Synthesis of 1-Aminopyridinium Iodide

The following protocol is adapted from a well-established procedure for the synthesis of **1-aminopyridinium iodide**.

Materials:

- Hydroxylamine-O-sulfonic acid
- Pyridine
- Potassium carbonate
- 57% Hydriodic acid
- Ethanol
- Water

Procedure:

- A solution of hydroxylamine-O-sulfonic acid (0.10 mole) in cold water is prepared.

- Pyridine (0.30 mole) is added to this solution.
- The mixture is heated at approximately 90°C for 20 minutes.
- After cooling to room temperature, potassium carbonate (0.10 mole) is added.
- Water and excess pyridine are removed via a rotary evaporator.
- The resulting residue is treated with ethanol, and the insoluble potassium sulfate is filtered off.
- 57% hydriodic acid (0.10 mole) is added to the filtrate.
- The solution is cooled to -20°C for 1 hour to allow the product to precipitate.
- The solid is collected and recrystallized from absolute ethanol to yield **1-aminopyridinium iodide**.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **1-aminopyridinium iodide** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
- The sample is thoroughly mixed to ensure homogeneity.

Instrumentation:

- A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used.
- For ¹H NMR, the spectral width is typically set from 0 to 10 ppm.
- For ¹³C NMR, the spectral width is typically set from 0 to 160 ppm.
- Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

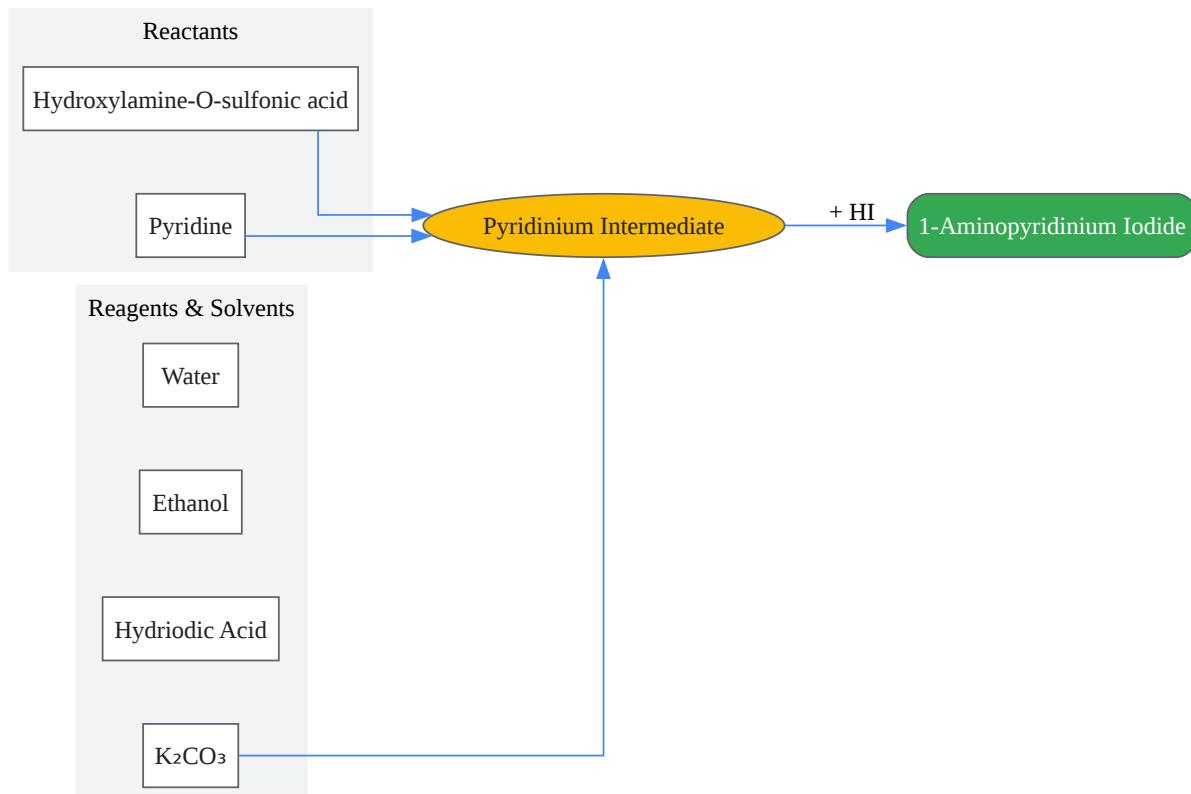
- A small amount of **1-aminopyridinium iodide** (1-2 mg) is ground with potassium bromide (KBr, ~100 mg) using a mortar and pestle to create a fine powder.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer is used.
- The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .
- A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between the structure of **1-aminopyridinium iodide** and its expected spectral features.



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Caption: Synthesis workflow for **1-aminopyridinium iodide**.

Caption: Correlation of structure with expected NMR and IR features.

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References

- 1. 1-Aminopyridinium iodide One Chongqing Chemdad Co. , Ltd [chemdad.com]
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